N-{2-[(3,3-dimethylcyclopentyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide
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Overview
Description
Starting Material: 3,3-dimethylcyclopentylamine.
Reaction: The amine undergoes a nucleophilic substitution reaction with an appropriate alkylating agent, such as 2-chloroethylamine hydrochloride.
Conditions: This step is typically performed under reflux conditions in a polar solvent like ethanol.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:
Continuous Flow Chemistry: To improve reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to achieve high-purity products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3,3-dimethylcyclopentyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide typically involves multiple steps:
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Formation of the Nitrobenzene Sulfonamide Core
Starting Material: 4-nitrobenzenesulfonyl chloride.
Reaction: The sulfonyl chloride reacts with an amine to form the sulfonamide.
Conditions: This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Products: Oxidation can lead to the formation of sulfone derivatives.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Products: Reduction of the nitro group to an amine group.
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Substitution
Reagents: Nucleophiles such as sodium azide (NaN₃) or thiols.
Products: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic aqueous solutions.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Conducted in polar solvents under mild to moderate temperatures.
Scientific Research Applications
N-{2-[(3,3-dimethylcyclopentyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide has diverse applications in scientific research:
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Chemistry
- Used as a building block for synthesizing more complex molecules.
- Employed in studying reaction mechanisms and kinetics.
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Biology
- Investigated for its potential as a biochemical probe.
- Used in the development of enzyme inhibitors.
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Medicine
- Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
- Studied for its anti-inflammatory and antimicrobial activities.
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Industry
- Utilized in the synthesis of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
Mechanism of Action
The mechanism by which N-{2-[(3,3-dimethylcyclopentyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The nitrobenzene sulfonamide core can interact with active sites, while the dimethylcyclopentylaminoethyl side chain enhances binding affinity and specificity. This compound may inhibit enzyme activity by blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(3,3-dimethylcyclopentyl)amino]ethyl}-4-aminobenzene-1-sulfonamide: Similar structure but with an amino group instead of a nitro group.
N-{2-[(3,3-dimethylcyclopentyl)amino]ethyl}-4-methylbenzene-1-sulfonamide: Contains a methyl group instead of a nitro group.
Uniqueness
N-{2-[(3,3-dimethylcyclopentyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide is unique due to its combination of a nitro group and a sulfonamide moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[2-[(3,3-dimethylcyclopentyl)amino]ethyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-15(2)8-7-12(11-15)16-9-10-17-23(21,22)14-5-3-13(4-6-14)18(19)20/h3-6,12,16-17H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYURGZCFRWRQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)NCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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